

Isolongifolene solubility challenges in aqueous solutions

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Compound Focus: Isolongifolene

CAS No.: 1135-66-6

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Understanding the Solubility Challenge

Isolongifolene is a tricyclic sesquiterpene with a molecular formula of $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol [1]. Its key property that creates formulation challenges is its very **low water solubility**, which is reported to be **59.998 $\mu\text{g/L}$ at 25°C** [1]. This inherent hydrophobicity is a central consideration for any experiment in aqueous solutions.

Established Formulation Strategies for Experiments

To conduct *in vitro* and *in vivo* studies, researchers have successfully used the following solvents and methods:

Application Model	Reported Formulation Method	Final Concentration / Dosage	Citation
<i>In Vivo</i> (Mouse liver I/R injury model)	Dissolved in corn oil	10, 20, and 40 mg/kg	[2] [3] [4]
<i>In Vitro</i> (AML12 cell H/R model)	Dissolved in DMSO and diluted with cell culture medium	10, 20, and 40 μM	[2] [3]

Application Model	Reported Formulation Method	Final Concentration / Dosage	Citation
<i>In Vitro</i> (SH-SY5Y cell model)	Dissolved in DMSO	10 μ M	[5]

Detailed Experimental Protocol for In Vivo Administration

The following methodology is adapted from a study investigating **isolongifolene**'s protective effects against liver ischemia/reperfusion injury [2] [3] [4].

1. Test Compound Preparation

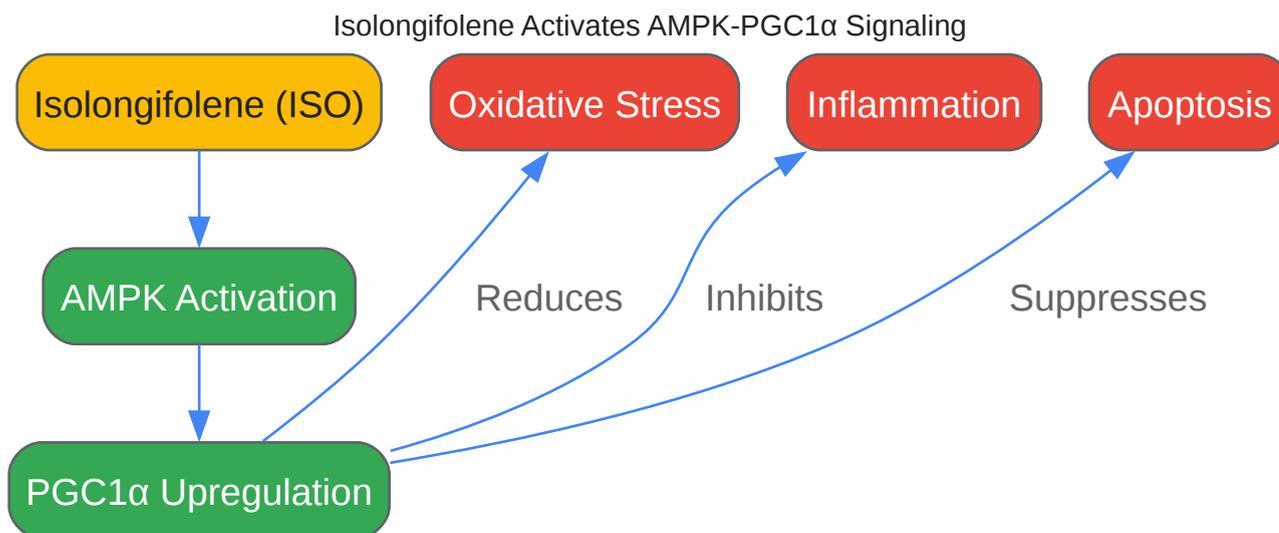
- **Weighing:** Accurately weigh the required mass of **isolongifolene** (e.g., for a 20 mg/kg dose in a 20g mouse, weigh 0.4 mg).
- **Dissolution:** Dissolve the weighed **isolongifolene** in a suitable volume of **corn oil**. The solution should be prepared fresh and vortexed or sonicated as needed to ensure complete dissolution.
- **Dosing Regimen:** The prepared solution is administered via intraperitoneal (i.p.) injection. In the cited study, the treatment was given **once daily for 7 consecutive days** prior to the induction of liver ischemia.

2. Animal Model and Evaluation

- **Model Establishment:** Following the pretreatment period, subject the mice to the liver ischemia/reperfusion (I/R) surgical procedure.
- **Sample Collection:** After reperfusion, collect blood and liver tissue samples for analysis.
- **Efficacy Assessment:**
 - **Serum Biochemistry:** Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
 - **Histology:** Analyze liver tissue sections (e.g., H&E staining) to assess the area of necrosis.
 - **Molecular Biology:** Perform Western Blotting to detect the expression levels of proteins in the AMPK-PGC1 α signaling pathway (e.g., P-AMPK, PGC1 α) [2] [3].

Mechanism of Action Visualization

The protective effect of **isolongifolene** in liver I/R injury is linked to the AMPK-PGC1 α signaling pathway. The diagram below illustrates this mechanism.



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Frequently Asked Questions (FAQs)

Q1: What is the solubility of **isolongifolene in DMSO?** While the exact solubility in DMSO is not quantified in the search results, it is successfully used as a solvent stock for *in vitro* studies. One study dissolved **isolongifolene** in DMSO for a final treatment concentration of 10 μ M in cell culture, indicating good solubility for at least millimolar stock solutions [5].

Q2: Are there any stability concerns for **isolongifolene solutions?** The pure compound has a listed storage recommendation of 2-8°C [1]. It is a best practice to prepare fresh solutions shortly before use. For longer-term storage, stock solutions should be aliquoted and stored at -20°C or below, with protection from light.

Q3: What are the key mechanisms by which **isolongifolene exerts its biological effects?** Research indicates that **isolongifolene** has **anti-oxidative, anti-inflammatory, and anti-apoptotic** properties [2] [5]. These effects are mediated through the activation of specific cellular signaling pathways, primarily:

- The **AMPK-PGC1 α** pathway in liver I/R injury [2] [3].
- The **PI3K/AKT/GSK-3 β** pathway in neuroprotective models [5].

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